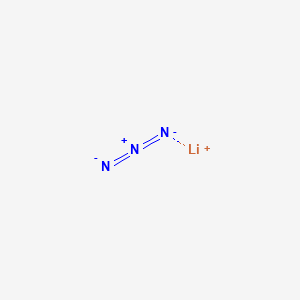
Lithium azide solution
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium triazide is an inorganic compound with the chemical formula LiN₃. It is a white crystalline solid that is highly soluble in water and non-polar solvents. This compound is known for its instability and tendency to decompose, releasing nitrogen gas and other reactive species. Lithium triazide is primarily used as a nitrogen source in various chemical reactions and as a catalyst in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Lithium triazide can be synthesized through the reaction of lithium salts with sodium azide. One common method involves dissolving sodium azide in water and then adding a lithium salt, such as lithium sulfate, to the solution. The reaction mixture is then gently heated to facilitate the formation of lithium triazide. The product is typically isolated by filtration and dried under vacuum conditions .
Industrial Production Methods: In industrial settings, lithium triazide is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure the purity and yield of the final product. Industrial production also includes steps to remove any residual azide compounds and to ensure the safe handling and storage of the highly reactive lithium triazide .
化学反应分析
Types of Reactions: Lithium triazide undergoes various chemical reactions, including:
Oxidation: Lithium triazide can be oxidized to form lithium nitrite and nitrogen gas.
Reduction: It can be reduced to form lithium amide and nitrogen gas.
Substitution: Lithium triazide can participate in substitution reactions, where the azide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Lithium nitrite and nitrogen gas.
Reduction: Lithium amide and nitrogen gas.
Substitution: Various substituted lithium compounds depending on the reagents used.
科学研究应用
Lithium triazide has several applications in scientific research:
Chemistry: It is used as a nitrogen source in organic synthesis and as a catalyst in various chemical reactions.
Biology: Lithium triazide is used in the study of nitrogen metabolism and as a tool to investigate the effects of nitrogen-containing compounds on biological systems.
Medicine: Research is ongoing to explore the potential use of lithium triazide in drug development, particularly in the synthesis of nitrogen-containing pharmaceuticals.
作用机制
The mechanism of action of lithium triazide involves the release of nitrogen gas upon decomposition. This release of nitrogen gas can drive various chemical reactions, providing a source of reactive nitrogen species. The molecular targets and pathways involved in these reactions depend on the specific application and the conditions under which lithium triazide is used .
相似化合物的比较
Sodium azide (NaN₃): Similar to lithium triazide, sodium azide is used as a nitrogen source and in organic synthesis.
Potassium azide (KN₃): Another azide compound with similar reactivity and applications.
Ammonium azide (NH₄N₃): Used in similar applications but with different handling and safety considerations.
Uniqueness: Lithium triazide is unique due to its high solubility in non-polar solvents and its specific reactivity profile. Compared to other azide compounds, lithium triazide offers distinct advantages in certain chemical reactions, particularly those requiring a highly soluble nitrogen source .
属性
分子式 |
LiN3 |
|---|---|
分子量 |
49.0 g/mol |
IUPAC 名称 |
lithium;azide |
InChI |
InChI=1S/Li.N3/c;1-3-2/q+1;-1 |
InChI 键 |
GUWHRJQTTVADPB-UHFFFAOYSA-N |
规范 SMILES |
[Li+].[N-]=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


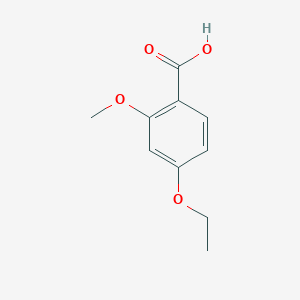
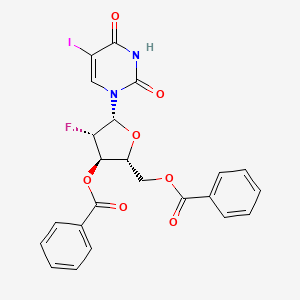
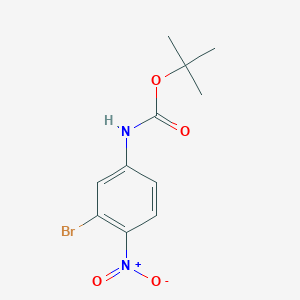
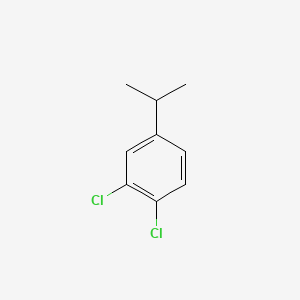
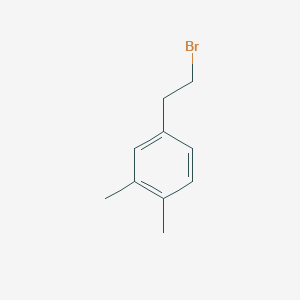
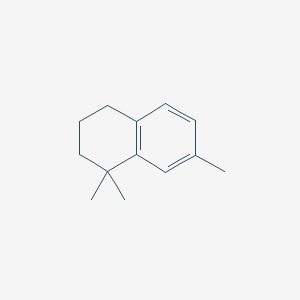
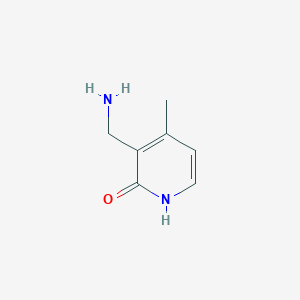

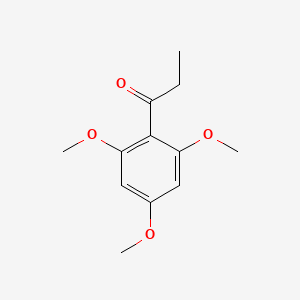
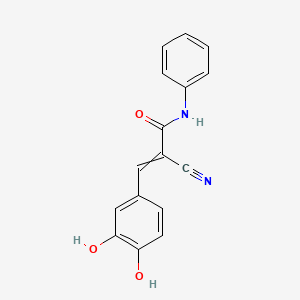
![2-[(2-Amino-4-chlorophenyl)amino]ethanol](/img/structure/B8782917.png)
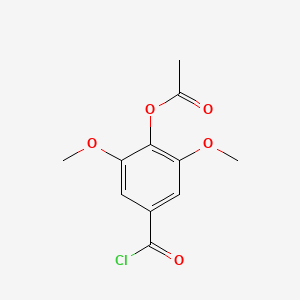
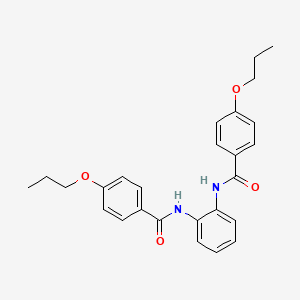
![2-methyl-4H-thiazolo[4,5-d]pyrimidine-5,7-dione](/img/structure/B8782947.png)
